Glucose Pentasulfate, Potassium Salt, Technical Grade
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Overview
Description
Glucose Pentasulfate, Potassium Salt, Technical Grade: is a chemical compound with the molecular formula C6H7O21S5K5 and a molecular weight of 770.94 g/mol . It is commonly used as a reference standard in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glucose Pentasulfate, Potassium Salt involves the sulfation of glucose. This process typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the formation of the pentasulfate ester .
Industrial Production Methods: Industrial production of Glucose Pentasulfate, Potassium Salt is carried out in cGMP (current Good Manufacturing Practice) facilities. The production process involves scaling up the laboratory synthesis to kilogram or metric ton scales while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Glucose Pentasulfate, Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfate esters.
Reduction: Reduction reactions can lead to the formation of lower sulfate esters or free glucose.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents.
Major Products Formed:
Oxidation: Higher sulfate esters.
Reduction: Lower sulfate esters or free glucose.
Substitution: Various substituted glucose derivatives.
Scientific Research Applications
Chemistry: Glucose Pentasulfate, Potassium Salt is used as a reference standard in analytical chemistry for the quantification and identification of sulfate esters .
Biology: In biological research, it is used to study enzyme regulation and as a substrate for various biochemical assays .
Medicine: The compound is used in the development of drugs and as a reference standard for the drug Sucralfate .
Industry: In industrial applications, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Glucose Pentasulfate, Potassium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfate groups in the compound can form strong ionic interactions with positively charged amino acid residues in proteins, leading to changes in enzyme activity or receptor binding .
Comparison with Similar Compounds
- Glucose Tetrasulfate, Potassium Salt
- Glucose Hexasulfate, Potassium Salt
- Glucose Heptasulfate, Potassium Salt
Comparison: Glucose Pentasulfate, Potassium Salt is unique due to its specific number of sulfate groups, which confer distinct chemical and biological properties. Compared to other sulfate esters of glucose, it has a higher degree of sulfation, leading to stronger interactions with molecular targets and different reactivity in chemical reactions .
Properties
IUPAC Name |
pentapotassium;[(2R,3R,4S,5R)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5-,6?;;;;;/m1...../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOEMUICVNKKC-LLXKGFLCSA-I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K5O21S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747855 |
Source
|
Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359435-44-2 |
Source
|
Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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